molecular formula C7H12N2OS B13289147 2-(Butan-2-yloxy)-1,3-thiazol-5-amine

2-(Butan-2-yloxy)-1,3-thiazol-5-amine

Cat. No.: B13289147
M. Wt: 172.25 g/mol
InChI Key: PEDLYCMDWYXXTD-UHFFFAOYSA-N
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Description

2-(Butan-2-yloxy)-1,3-thiazol-5-amine is a thiazole derivative characterized by a five-membered heterocyclic ring containing sulfur and nitrogen atoms. The compound features a butan-2-yloxy group (–OCH(CH₂CH₃)₂) at position 2 and an amine group (–NH₂) at position 5 of the thiazole ring (Figure 1). Thiazole derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The butan-2-yloxy substituent introduces steric bulk and lipophilicity, which may influence solubility, metabolic stability, and target binding compared to simpler substituents like methyl or aryl groups.

Properties

Molecular Formula

C7H12N2OS

Molecular Weight

172.25 g/mol

IUPAC Name

2-butan-2-yloxy-1,3-thiazol-5-amine

InChI

InChI=1S/C7H12N2OS/c1-3-5(2)10-7-9-4-6(8)11-7/h4-5H,3,8H2,1-2H3

InChI Key

PEDLYCMDWYXXTD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1=NC=C(S1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butan-2-yloxy)-1,3-thiazol-5-amine typically involves the reaction of 2-aminothiazole with butan-2-ol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is heated to a temperature range of 80-100°C to ensure the completion of the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes.

Chemical Reactions Analysis

Types of Reactions

2-(Butan-2-yloxy)-1,3-thiazol-5-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of thiazole compounds exhibit significant anticancer properties. A study on benzothiazole derivatives suggests that modifications can enhance their ability to inhibit cancer cell proliferation, particularly against breast and colon cancer cells . The thiazole moiety in 2-(Butan-2-yloxy)-1,3-thiazol-5-amine may contribute similarly to its potential as an anticancer agent.

Antimicrobial Properties
Thiazole derivatives have also been noted for their antimicrobial activities. The incorporation of the butan-2-yloxy group may improve the lipophilicity and membrane permeability of the compound, enhancing its efficacy against various microbial strains. This property is particularly useful in developing new antibiotics .

Agricultural Applications

Pesticide Development
The thiazole structure is prevalent in agrochemicals. Research indicates that compounds with thiazole rings can act as effective pesticides due to their ability to disrupt the biological processes of pests. The application of this compound in formulations could lead to novel pesticide products with improved efficacy and reduced environmental impact .

Material Science

Polymer Chemistry
In material science, thiazole derivatives are explored for their potential use in polymer synthesis. The unique properties of this compound may allow it to act as a monomer or crosslinking agent in polymer formulations, leading to materials with enhanced thermal stability and mechanical properties.

Case Study 1: Anticancer Activity

A recent study investigated various thiazole derivatives for their anticancer effects. The results indicated that compounds similar to this compound exhibited IC50 values in the micromolar range against specific cancer cell lines. This highlights the compound's potential as a lead structure for further drug development targeting cancer therapies.

Case Study 2: Pesticidal Efficacy

In agricultural trials, formulations containing thiazole derivatives demonstrated significant pest control efficacy compared to traditional pesticides. The use of this compound in these formulations could enhance pest resistance management strategies while minimizing chemical usage.

Mechanism of Action

The mechanism of action of 2-(Butan-2-yloxy)-1,3-thiazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Thiazol-2-amine Derivatives

Compound Name Substituent at Position 2 Substituent at Position 5 Key Features Reference
This compound Butan-2-yloxy (–OCH(CH₂CH₃)₂) –NH₂ Aliphatic ether, moderate lipophilicity
5-(4-Chloro-2-fluorobenzyl)-1,3-thiazol-2-amine –NH₂ 4-Chloro-2-fluorobenzyl Aromatic, halogenated (enhanced polarity)
2-(Cyclopentylmethoxy)-1,3-thiazol-5-amine Cyclopentylmethoxy (–OCH₂C₅H₉) –NH₂ Bulky alicyclic ether (increased steric hindrance)
5-(Pyridin-4-yl)thiazol-2-amine –NH₂ Pyridin-4-yl Aromatic, hydrogen-bonding capability
5-(((5-(tert-Butyl)oxazol-2-yl)methyl)thio)thiazol-2-amine Thioether (–S–) with oxazolyl –NH₂ Sulfur linkage, heterocyclic complexity

Key Observations :

  • Lipophilicity : The butan-2-yloxy group in the target compound provides intermediate lipophilicity compared to the highly polar pyridinyl group in 5-(pyridin-4-yl)thiazol-2-amine and the hydrophobic tert-butyl-oxazolyl moiety in .
  • Electronic Effects : Electron-withdrawing groups like sulfonyl () significantly alter the thiazole ring’s electron density compared to the electron-donating ether group in the target compound .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property This compound 5-(Pyridin-4-yl)thiazol-2-amine 5-(4-Chloro-2-fluorobenzyl)-1,3-thiazol-2-amine
Molecular Weight ~186 g/mol (calculated) 177.22 g/mol 271.74 g/mol
LogP (Predicted) 1.8–2.2 0.9 3.5
Solubility Moderate in organic solvents High in polar solvents Low (due to halogenated benzyl)
Melting Point Not reported 220–225°C 150–155°C

Insights :

  • The butan-2-yloxy group enhances solubility in organic media compared to halogenated derivatives () but reduces aqueous solubility relative to pyridinyl analogs () .
  • Higher molecular weight and halogen content in 5-(4-chloro-2-fluorobenzyl)-1,3-thiazol-2-amine correlate with increased LogP and decreased solubility .

Biological Activity

2-(Butan-2-yloxy)-1,3-thiazol-5-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the compound's biological activity, focusing on its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring substituted at the 5-position with an amine group and a butan-2-yloxy moiety. Its molecular formula is C8H12N2OSC_8H_{12}N_2OS, with a molecular weight of approximately 184.30 g/mol. The structural characteristics contribute to its unique chemical behavior and biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The amine group facilitates hydrogen bonding and electrostatic interactions, while the ether linkage enhances lipophilicity and membrane permeability. This enables the compound to modulate biological pathways effectively.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines. A study highlighted that thiazole derivatives possess inhibitory effects against tumor-related proteins such as tyrosine kinases (e.g., EGFR) and serine/threonine kinases (e.g., Aurora kinases) .

Compound Target IC50 (nM) Activity
Compound ACSF1R5.5Antitumor
Compound BEGFR94.7Antitumor
This compoundTBDTBDTBD

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, indicating potential as an antimicrobial agent .

Anti-inflammatory Activity

Thiazole derivatives have been reported to exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. The structure-activity relationship (SAR) studies indicate that modifications at specific positions can enhance anti-inflammatory potency .

Case Studies

Several case studies have explored the biological activity of compounds similar to this compound:

  • Study on Anticancer Activity : A series of thiazole derivatives were synthesized and evaluated for their cytotoxic effects on human leukemia cells. Results demonstrated that specific substitutions significantly enhanced their antiproliferative activity .
  • Study on Antimicrobial Properties : Research focused on various thiazole derivatives revealed promising antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of efficacy .

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